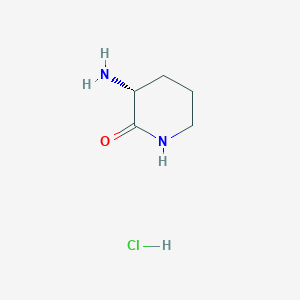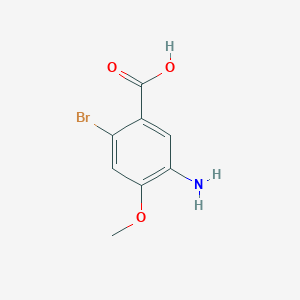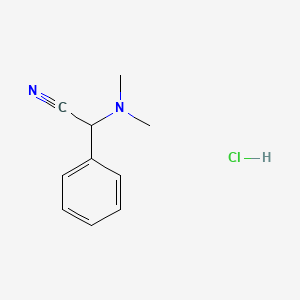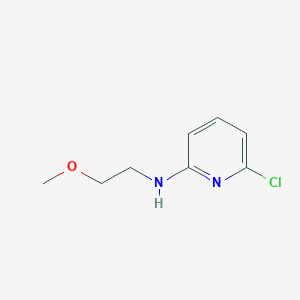
6-Chloro-N-(2-methoxyethyl)-2-pyridinamine
Descripción general
Descripción
“6-Chloro-N-(2-methoxyethyl)-2-pyridinamine” is a chemical compound . It is also known as “6-chloro-N- (2-methoxyethyl)pyridine-3-carboxamide” with a CAS Number of 1016741-22-2 . The molecular weight of this compound is 214.65 .
Molecular Structure Analysis
The molecular formula of “6-Chloro-N-(2-methoxyethyl)-2-pyridinamine” is C9H11ClN2O2 . The InChI code for this compound is 1S/C9H11ClN2O2/c1-14-5-4-11-9(13)7-2-3-8(10)12-6-7/h2-3,6H,4-5H2,1H3,(H,11,13) .
Physical And Chemical Properties Analysis
“6-Chloro-N-(2-methoxyethyl)-2-pyridinamine” is a solid at room temperature . Its melting point is between 113-114 degrees Celsius .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthetic Protocols and Structural Insights : Research by Tranfić et al. (2011) focused on synthesizing pyridine derivatives and analyzing their structures via X-ray diffraction, spectroscopy, and other methods. The study revealed unique structural features and supramolecular arrangements, contributing to the understanding of pyridine derivatives' chemical behavior (Tranfić, Halambek, Cetina, & Jukić, 2011).
Enhanced Dienophilicity of Pyridyne Analogs : Connon and Hegarty (2004) reported the enhanced reactivity of pyridyne analogs towards [4+2] cycloaddition reactions. This study provides insights into regioselective syntheses facilitated by substituent effects on pyridine rings, highlighting the versatility of pyridine derivatives in synthetic chemistry (Connon & Hegarty, 2004).
Crystal and Molecular Structure Analysis : Lakshminarayana et al. (2009) synthesized and characterized a chloropyridin-3-yl derivative, examining its crystal structure to understand the intermolecular interactions that stabilize such compounds. This research contributes to the design and synthesis of pyridine-based molecules with specific properties (Lakshminarayana et al., 2009).
Reactivity and Applications
Lithiation and Reactivity Studies : Gros, Choppin, and Fort (2003) investigated the lithiation of chloro and methoxypyridines, providing valuable information on the reactivity and potential for functionalization of pyridine derivatives. This research aids in understanding the mechanisms underlying pyridine modification, which is crucial for synthesizing complex organic molecules (Gros, Choppin, & Fort, 2003).
Osmium-Hexahydride Complex Reactions : The study by Resano Barrio, Esteruelas, and Oñate (2004) explored the activation of C(sp2)−H and reduction of CE bonds using an osmium-hexahydride complex, demonstrating the pyridinamine's role in catalyzing these reactions. Such research highlights the potential of pyridine derivatives in catalysis and organic synthesis (Resano Barrio, Esteruelas, & Oñate, 2004).
Safety And Hazards
Propiedades
IUPAC Name |
6-chloro-N-(2-methoxyethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-12-6-5-10-8-4-2-3-7(9)11-8/h2-4H,5-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZTZGHJJDBPHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(2-methoxyethyl)-2-pyridinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B1443221.png)
![2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1443223.png)
![2-{4H,5H,7H-thieno[2,3-c]pyran-7-yl}acetic acid](/img/structure/B1443226.png)

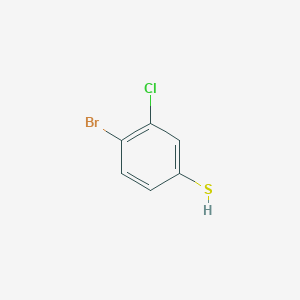

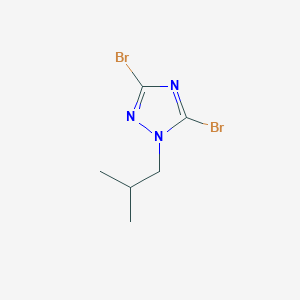
![1,3-Dioxo-octahydroimidazolidino[1,5-a]piperazine-5-carboxamide](/img/structure/B1443234.png)

![Bicyclo[3.1.0]hexan-2-amine](/img/structure/B1443236.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-ylmethanamine](/img/structure/B1443239.png)
